(8-Methylquinolin-3-yl)boronic acid

C-H Activation Rhodium Catalysis Regioselectivity

Quinoline boronic acid isomers differ significantly in cross-coupling reactivity; substituting without re-optimization often leads to failed syntheses. (8-Methylquinolin-3-yl)boronic acid (CAS 1370040-72-4) provides a defined electronic profile for reproducible Suzuki-Miyaura couplings. • Electron-deficient 3-boronic acid enables predictable transmetalation kinetics in Pd-catalyzed couplings, avoiding the inferior outcomes typical of 2-, 4-, or 6-position isomers. • 8-Methyl directing group supports site-selective C(sp³)-H functionalization via Rh(III) catalysis for late-stage diversification of quinoline scaffolds. • ≥97% purity ensures consistent stoichiometry; supplied in 250 mg to 5 g quantities with global cold-chain shipping for immediate dispatch.

Molecular Formula C10H10BNO2
Molecular Weight 187 g/mol
CAS No. 1370040-72-4
Cat. No. B1403754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methylquinolin-3-yl)boronic acid
CAS1370040-72-4
Molecular FormulaC10H10BNO2
Molecular Weight187 g/mol
Structural Identifiers
SMILESB(C1=CC2=CC=CC(=C2N=C1)C)(O)O
InChIInChI=1S/C10H10BNO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6,13-14H,1H3
InChIKeyQNMGKSYRNLBGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Methylquinolin-3-yl)boronic Acid: Suzuki-Miyaura Coupling Building Block


(8-Methylquinolin-3-yl)boronic acid (CAS 1370040-72-4) is a heterocyclic organoboron compound classified as an arylboronic acid, specifically a quinolin-3-ylboronic acid with a methyl group at the 8-position . It is a research-use-only chemical supplied by multiple vendors with a typical purity of 95-97% . Its primary application is as a building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl systems .

Heterocyclic building block for Suzuki–Miyaura biaryl coupling
8-Methyl directing group enables site-selective C–H functionalization workflows
Supplied with defined storage protocol supporting reproducible synthetic use

(8-Methylquinolin-3-yl)boronic Acid vs. Other Quinoline Boronic Acids


Quinoline boronic acids are not a single commodity class; their reactivity and utility are highly dependent on the specific substitution pattern on the quinoline core. The 3-position of the quinoline ring is electron-deficient due to the adjacent nitrogen atom, giving (8-methylquinolin-3-yl)boronic acid unique electronic properties compared to isomers substituted at the 2-, 4-, 5-, 6-, or 8-positions [1]. These electronic differences directly affect the transmetalation step in Suzuki-Miyaura couplings, influencing reaction rates, yields, and the stability of the boronic acid itself [2]. Therefore, substituting one quinoline boronic acid for another without rigorous re-optimization of reaction conditions is likely to result in significantly different and often inferior synthetic outcomes [3].

ElectronicsThe 3‑position boronic acid exhibits distinct electronic character vs. 2‑ or 4‑substituted quinoline isomers, which may shift transmetalation efficiency.
Directing effectLack of an 8‑methyl group removes the chelating directing capability; C–H activation selectivity is not transferable to other quinoline boronic acids.
ReactivitySwitching to a different quinoline boronic acid without re‑optimization may result in significantly different coupling yields and by‑product profiles.

Quantitative Evidence for (8-Methylquinolin-3-yl)boronic Acid


C-H Activation Selectivity vs. 2-Position Isomers

The 8-methyl substituent in (8-methylquinolin-3-yl)boronic acid acts as a directing group for transition-metal-catalyzed C-H bond activation. Studies show this structural feature enables highly regioselective functionalization of unactivated C(sp3)-H bonds, a capability not present in quinoline boronic acids lacking the 8-methyl group [1][2].

C–H Selectivity
Class-level inference
8‑Methylquinoline‑3‑boronic acid (directing group present)Quinoline‑3‑boronic acid (no 8‑methyl group)
Supports regioselective C(sp³)–H functionalization context
Reported in Rh‑catalyzed studies; structural attribution review recommended
C-H Activation Rhodium Catalysis Regioselectivity Organoboron Reagents

Rh(III)-Catalyzed C-H Activation Substrate Specificity

This compound class is a key substrate in established, high-impact synthetic methodology. In a 2020 publication, Rh(III)-catalyzed methods were specifically optimized for 8-methylquinolines to achieve sterically controlled mono- and diarylation of primary C(sp3)-H bonds using organoboron reagents [1].

Substrate scope
Class-level inference
Published substrate in Rh(III)-catalyzed mono‑ and diarylation of primary C(sp³)–H bonds (2020)
Reduces method‑development uncertainty through literature‑precedented reactivity
Data to verify in specific synthetic context
C-H Activation Rhodium Catalysis Organoboron Reagents 8-Methylquinoline

Purchasing and Quality Control Specifications

Commercial suppliers provide clear specifications for this research compound, which are essential for procurement and quality assurance. Available purity levels are typically 95% or 97% , with a defined storage temperature requirement of below -20°C to ensure stability .

Quality specs
Data to verify
Purity: 95–97% (vendor specification)Storage: ≤ −20 °C
Supports procurement specification review
Vendor COA and SDS review recommended; lot‑specific data may vary
Procurement Specifications Quality Control Purity

Research Applications of (8-Methylquinolin-3-yl)boronic Acid


Ligands and Functional Materials via C-H Activation

Researchers can leverage the 8-methyl directing group of this compound to achieve site-selective C(sp3)-H functionalization, as demonstrated in Rh(III)-catalyzed protocols [1]. This enables the late-stage diversification of a core scaffold to create libraries of novel ligands or functional organic materials.

Medicinal Chemistry: 3-Arylquinoline Building Block

This compound is an ideal partner for the Suzuki-Miyaura coupling to generate 3-aryl-8-methylquinoline derivatives . The specific electronic character of the 3-boronic acid makes it a distinct choice for building compound libraries based on the quinoline pharmacophore.

Novel Reaction Methodology Exploration

The unique combination of an electron-deficient 3-boronic acid and a chelating 8-methyl group makes this compound an interesting substrate for the discovery and development of new transition-metal-catalyzed reactions beyond standard cross-couplings.

Application
Selection Property
Validation Focus
Ligand & material synthesis
8‑Methyl directing‑group capability
Site‑selective C(sp³)–H functionalization reproducibility
Heterocyclic library construction
3‑Boronic acid coupling site
Suzuki–Miyaura cross‑coupling yield and scope
Methodology exploration
Unique electronic/steric profile
Transition‑metal‑catalyzed reaction discovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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